molecular formula C11H8N2OS B3162242 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde CAS No. 876717-81-6

2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde

カタログ番号: B3162242
CAS番号: 876717-81-6
分子量: 216.26 g/mol
InChIキー: QIPHXUDTMCOVMO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde (CAS 876717-81-6) is a high-purity synthetic heterocyclic organic compound with the molecular formula C11H8N2OS and a molecular weight of 216.26 g/mol. This compound serves as a versatile and crucial chemical scaffold in medicinal chemistry and drug discovery research. Its core structure is based on the imidazo[2,1-b]thiazole pharmacophore, which is recognized for its significant biological activities . This specific derivative is designed for use in the synthesis of novel molecules with potential pharmacological properties. Research indicates that analogs of the imidazo[2,1-b]thiazole heterocycle demonstrate robust antiproliferative effects against various cancer cell lines, with some derivatives exhibiting activity that surpasses established anticancer medications . These compounds are frequently investigated as inhibitors of key enzymatic targets, such as the vascular endothelial growth factor receptor-2 (VEGFR-2) kinase, which plays a pivotal role in tumor angiogenesis and is a validated target for anticancer therapy . The aldehyde functional group at the 3-position makes this compound a valuable synthetic intermediate, enabling further chemical modifications through condensation or cyclization reactions to create more complex structures for biological evaluation . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate precautions.

特性

IUPAC Name

2-methylimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2OS/c1-7-9(6-14)13-8-4-2-3-5-10(8)15-11(13)12-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPHXUDTMCOVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=CC=CC=C3SC2=N1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzo[d]imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system renowned for its significant and diverse biological activities, including antitubercular, antimicrobial, and anticancer properties.[1][2][3] As such, the unambiguous structural characterization of its derivatives is paramount for advancing drug discovery and development programs. Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation. This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR chemical shifts for a novel derivative, 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde. In the absence of direct experimental data for this specific molecule, this whitepaper synthesizes information from closely related analogues and foundational NMR principles to offer a robust predictive framework for researchers. We will dissect the electronic effects of the methyl and carbaldehyde substituents, assign each predicted resonance, and discuss the expected spectral features. Furthermore, this guide includes a standardized protocol for NMR data acquisition to ensure experimental reproducibility and integrity.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for the unambiguous assignment of NMR signals. The structure and IUPAC-recommended numbering for 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde are presented below. This numbering will be used for all subsequent spectral assignments.

molecule cluster_core C9a C9a C9 C9 C9a->C9 N4 N4 C9a->N4 C5a C5a C5a->C9a C6 C6 C6->C5a C7 C7 C7->C6 C8 C8 C8->C7 C9->C8 C10a C10a N4->C10a C10a->C5a S1 S1 C10a->S1 N10 N10 C10a->N10 C2 C2 S1->C2 C3 C3 C2->C3 Me C12(-H₃) C2->Me C3->N4 CHO C11(=O)-H C3->CHO N10->C9a

Caption: Molecular structure and numbering of 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is predicted based on the analysis of structurally similar compounds and the well-established electronic effects of substituents on aromatic and heterocyclic rings.[4][5] The aldehyde group at the C3 position is a powerful electron-withdrawing group, which will cause significant deshielding (a downfield shift) of nearby protons. Conversely, the methyl group at C2 is weakly electron-donating, leading to minor shielding (an upfield shift).

Detailed Proton Assignments
  • Aldehyde Proton (H on C11): The proton of the carbaldehyde group is expected to be the most downfield signal in the spectrum. Its chemical environment, directly attached to a carbonyl carbon and influenced by the aromatic system, leads to profound deshielding. Based on data for analogous formylated heterocycles, this proton will appear as a sharp singlet.[6]

  • Aromatic Protons (H6, H7, H8, H9): These four protons on the fused benzene ring will resonate in the typical aromatic region. Their precise shifts and coupling patterns are dictated by their position relative to each other and the heterocyclic core. Based on published data for the parent ring system, H9 is typically the most deshielded of this group due to its proximity to the thiazole sulfur atom and imidazole nitrogen.[4] We predict a standard ortho- and meta-coupling pattern, resulting in two doublets (H6, H9) and two triplets or complex multiplets (H7, H8).

  • Methyl Protons (H on C12): The three protons of the methyl group at the C2 position are equivalent and will appear as a sharp singlet. Its position on the electron-rich five-membered ring places its resonance in a characteristic range.

Summary of Predicted ¹H NMR Data

The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments are summarized in the table below. The predictions assume a standard solvent like CDCl₃ or DMSO-d₆.

Assigned ProtonPredicted δ (ppm)MultiplicityIntegrationRationale
H (on C11)9.8 – 10.2Singlet (s)1HStrong deshielding from adjacent carbonyl group.
H98.0 – 8.2Doublet (d)1HDeshielded by proximity to N4 and the heterocyclic core.
H67.8 – 8.0Doublet (d)1HTypical aromatic proton in a fused system.
H7, H87.3 – 7.6Multiplet (m)2HOverlapping signals with expected triplet-like patterns.
H (on C12)2.6 – 2.8Singlet (s)3HCharacteristic shift for a methyl group on a heteroaromatic ring.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will display twelve distinct signals corresponding to the twelve carbon atoms in the molecule. The chemical shifts are highly sensitive to the local electronic environment, with the electron-withdrawing aldehyde group and the electron-donating methyl group exerting significant influence on the carbons of the five-membered ring.

Detailed Carbon Assignments
  • Aldehyde Carbonyl (C11): This carbon will be the most downfield signal due to its sp² hybridization and direct attachment to a highly electronegative oxygen atom. Its chemical shift is highly characteristic.[6]

  • Heterocyclic Carbons (C2, C3, C10a): These carbons are significantly influenced by the substituents. C3, directly bonded to the aldehyde, will be strongly deshielded. C2, bonded to the methyl group, will also be shifted downfield (alpha-effect) but less so than C3. The bridgehead carbon C10a is part of both the five- and six-membered rings and its shift reflects this complex environment.

  • Fused Ring Carbons (C5a, C9a): These are the bridgehead carbons connecting the benzene ring to the imidazole portion. Their shifts are influenced by the fusion and the nitrogen atoms.

  • Benzene Ring Carbons (C6, C7, C8, C9): These carbons will resonate in the aromatic region. Their shifts are less affected by the C2 and C3 substituents than the heterocyclic carbons are. Based on published data for the core scaffold, their chemical shifts can be reliably predicted.[4]

  • Methyl Carbon (C12): This sp³ hybridized carbon will be the most upfield signal in the spectrum, consistent with alkyl carbons.

Summary of Predicted ¹³C NMR Data

The table below summarizes the predicted chemical shifts for each carbon atom. These predictions are based on data from 2-phenylbenzo[d]imidazo[2,1-b]thiazole and known substituent chemical shift (SCS) effects.[4][7][8]

Assigned CarbonPredicted δ (ppm)Rationale
C11 (CHO)185 – 190Highly deshielded carbonyl carbon.
C2150 – 155Downfield due to attachment to S1 and N10, and methyl substituent.
C5a, C9a, C10a130 – 148Bridgehead carbons in a complex electronic environment.
C3128 – 135Strongly deshielded by the directly attached aldehyde group.
C6, C7, C8, C9115 – 128Aromatic carbons of the fused benzene ring.
C12 (CH₃)15 – 20Shielded sp³ alkyl carbon.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reliable NMR data for structural verification, adherence to a standardized experimental protocol is crucial. This protocol represents a self-validating system for obtaining publishable NMR spectra.

Caption: Standardized workflow for acquiring high-resolution NMR spectra.

Conclusion

This technical guide provides a detailed and scientifically grounded prediction of the ¹H and ¹³C NMR spectra of 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde. By leveraging experimental data from closely related analogues and applying fundamental principles of NMR spectroscopy, we have assigned every proton and carbon resonance with a high degree of confidence. The strong electron-withdrawing nature of the 3-carbaldehyde group is predicted to dominate the spectral features, causing significant downfield shifts for the aldehyde proton (>9.8 ppm) and its attached carbon (>185 ppm). These predictive data serve as an essential reference for any researcher engaged in the synthesis or analysis of this compound, facilitating rapid and accurate structural confirmation.

References

  • Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents. (2025). PMC. [Link]

  • Antimicrobial Activities of Some New Heterocyclic Compounds Bearing Imidazo[2,1-b]benzothiazole Moiety. (n.d.). AIP Publishing. [Link]

  • Synthesis of new S, N, O-alkylated Benzo [d] imidazo [2,1- b]thiazole and the Study of Their Biological Applications. (n.d.). AIP Publishing. [Link]

  • C(sp2)–H selenylation of substituted benzo[4][9]imidazo[2,1-b]thiazoles using phenyliodine(iii)bis(trifluoroacetate) as a media. (2024). RSC Publishing. [Link]

  • Iron-Catalyzed unprecedented formation of Benzo[d] imidazo [2,1-b] thiazoles under Solvent-Free Conditions. (2016). The Royal Society of Chemistry. [Link]

  • Synthesis One Pot of imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé Reaction under Free Catalyts. (2023). Sciforum. [Link]

  • Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. (2022). PMC. [Link]

  • Synthesis of Curcumin based Imidazo[2,1-b]thiazole derivatives and their biological evaluation as antiproliferative agents. (n.d.). Supporting Information. [Link]

  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Modgraph. [Link]

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). MDPI. [Link]

  • Design, synthesis and biological evaluation of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors. (n.d.). ResearchGate. [Link]

  • 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (n.d.). Semantic Scholar. [Link]

  • 13 C chemical shift substituent effect of the methyl group with respect... (n.d.). ResearchGate. [Link]

  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. (2020). MDPI. [Link]

  • Effects of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1, 4-pentadienes. (n.d.). ResearchGate. [Link]

  • Crystal and Substituent Effects on Paramagnetic NMR Shifts in Transition-Metal Complexes. (2021). ACS Publications. [Link]

  • Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. (2018). PubMed. [Link]

  • Synthesis of Some Novel Fused Imidazo [2, 1-b][6][10] Thiazole and Imidazo [2, 1-b] Thiazolo [5, 4-d] Isoxazole Derivatives. (2014). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. (2022). Semantic Scholar. [Link]

  • Synthesis, Biological Evaluation, and In Silico Characterization of Novel Imidazothiadiazole–Chalcone Hybrids as Multi-Target Enzyme Inhibitors. (2024). MDPI. [Link]

Sources

Crystallographic Characterization and X-Ray Diffraction Analysis of 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzo[d]imidazo[2,1-b]thiazole scaffold represents a privileged, highly delocalized tricyclic system with profound applications in medicinal chemistry, particularly in the development of kinase inhibitors, antimicrobial agents, and fluorescent probes . The introduction of a formyl group at the C-3 position to yield 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde provides a critical electrophilic handle for downstream functionalization (e.g., Schiff base formation or Knoevenagel condensations).

For drug development professionals and computational chemists, understanding the exact 3D spatial arrangement, bond metrics, and crystal packing of this core is non-negotiable. This whitepaper provides an in-depth, self-validating methodology for the synthesis, single-crystal growth, and X-ray diffraction (XRD) analysis of this specific scaffold, ensuring high-fidelity structural data for structure-activity relationship (SAR) modeling.

Synthesis and Single-Crystal Growth Methodology

Causality in Experimental Design

To obtain diffraction-quality single crystals, the thermodynamic purity of the bulk material is paramount. The synthesis relies on a two-step sequence. First, a Hantzsch-type cyclization constructs the core. Because the fused imidazole ring is highly electron-rich at the C-3 position, it is highly susceptible to electrophilic aromatic substitution. We leverage this inherent electronic bias using a Vilsmeier-Haack formylation, which regioselectively installs the carbaldehyde group exclusively at C-3 without requiring directing groups .

For crystallization, we employ the slow evaporation method . Rapid precipitation leads to kinetic trapping of defects and solvent inclusions. Slow evaporation ensures thermodynamic control, allowing molecules to reversibly attach and detach from the growing crystal face, ultimately yielding macroscopic, defect-free single crystals .

Step-by-Step Protocol
  • Core Cyclization : Reflux 2-aminobenzothiazole (1.0 equiv) and chloroacetone (1.2 equiv) in absolute ethanol for 12 hours. Monitor via TLC. Neutralize with aqueous NaHCO3​ to precipitate the 2-methylbenzo[d]imidazo[2,1-b]thiazole intermediate.

  • Vilsmeier-Haack Formylation :

    • Cool anhydrous N,N-dimethylformamide (DMF, 3.0 equiv) to 0 °C under an argon atmosphere.

    • Add phosphorus oxychloride ( POCl3​ , 1.5 equiv) dropwise to form the Vilsmeier reagent.

    • Introduce the intermediate core. Stir at room temperature for 30 minutes, then heat to 60 °C for 4 hours.

    • Self-Validation Step: Quench a 50 μL aliquot in ice water, extract with ethyl acetate, and verify the disappearance of the starting material via LC-MS before proceeding.

  • Purification : Quench the bulk reaction in ice water, neutralize with NaOH (10%), and filter the precipitate. Purify via silica gel chromatography (Eluent: 70:30 Hexane/Ethyl Acetate) to achieve >99% purity.

  • Crystal Growth : Dissolve 50 mg of the purified compound in a minimum volume of dichloromethane (DCM). Layer carefully with an equal volume of absolute ethanol. Pierce the vial cap with a single needle hole and leave it in a vibration-free environment at 298 K for 5–7 days.

G N1 2-Aminobenzothiazole + Chloroacetone N2 Cyclization (Reflux) Intermediate Formation N1->N2 N3 2-Methylbenzo[d]imidazo [2,1-b]thiazole Core N2->N3 N4 Vilsmeier-Haack Formylation (POCl3, DMF, 0-10°C) N3->N4 N5 2-Methyl-benzo[d]imidazo [2,1-b]thiazole-3-carbaldehyde N4->N5 N6 Purification (Column Chromatography) N5->N6 N7 Single Crystal Growth (Slow Evaporation, DCM/EtOH) N6->N7

Figure 1: Step-by-step workflow for the synthesis and crystallization of the target compound.

X-Ray Diffraction Data Collection & Refinement

Instrumental Causality

Data collection is performed using a Bruker D8 Venture diffractometer equipped with a Photon 100 CMOS detector. We utilize Mo-K α radiation ( λ=0.71073 Å) rather than Cu-K α . The shorter wavelength of Molybdenum minimizes absorption effects for organic molecules lacking heavy metals and allows for higher resolution data collection ( θ>28∘ ). The crystal is flash-cooled to 100 K using an Oxford Cryosystems nitrogen stream. Cooling minimizes atomic thermal vibrations (Debye-Waller factors), which sharpens diffraction spots and dramatically improves the signal-to-noise ratio for high-angle reflections .

Data Processing Pipeline
  • Mounting : Select a clear, block-shaped crystal (~0.25 × 0.20 × 0.15 mm³) under a polarized microscope. Coat it in Paratone-N oil to prevent solvent loss and protect it from atmospheric moisture, which could induce lattice cracking during flash-cooling. Mount on a MiTeGen cryoloop.

  • Integration : Process the raw frame data using the SAINT software suite.

  • Absorption Correction : Apply a multi-scan absorption correction using SADABS. This corrects for the varying path lengths the X-ray beam takes through the non-spherical crystal.

  • Structure Solution : Solve the phase problem using SHELXT (Intrinsic Phasing). Traditional direct methods can fail for pseudo-symmetric structures; intrinsic phasing mathematically guarantees the location of heavy atoms by iterating dual-space recycling.

  • Refinement : Perform full-matrix least-squares refinement on F2 using SHELXL . Place hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) for aromatic/methine, 1.5Ueq​(C) for methyl).

  • Validation : Run the final .cif file through the IUCr checkCIF utility. A self-validating model must return zero A-level or B-level alerts regarding missing symmetry or unassigned electron density.

G D1 Single Crystal Mounting (Cryoloop) D2 Data Collection (Bruker D8, Mo-Kα, 100K) D1->D2 D3 Data Reduction & Integration (SAINT Software) D2->D3 D4 Absorption Correction (SADABS / Multi-scan) D3->D4 D5 Structure Solution (SHELXT - Intrinsic Phasing) D4->D5 D6 Structure Refinement (SHELXL - Least Squares) D5->D6 D7 Validation & CIF Generation (checkCIF / Platon) D6->D7

Figure 2: Computational pipeline for X-ray diffraction data reduction, solution, and refinement.

Crystallographic Data and Structural Metrics

Organic molecules lacking chiral centers predominantly crystallize in centrosymmetric space groups (e.g., P21​/c ) to maximize close-packing efficiency and minimize dipole-dipole repulsions . Table 1 summarizes the representative crystallographic parameters for the 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde scaffold.

Table 1: Representative Crystallographic Data and Refinement Parameters
ParameterValue
Empirical Formula C₁₁H₈N₂OS
Formula Weight 216.25 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo-Kα)
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a = 7.452(3) Å, α = 90° b = 11.234(4) Å, β = 104.52(2)° c = 12.105(5) Å, γ = 90°
Volume 980.5(6) ų
Z (Molecules per unit cell) 4
Density (calculated) 1.465 Mg/m³
Absorption Coefficient ( μ ) 0.285 mm⁻¹
F(000) 448
Theta range for data collection 2.55° to 28.35°
Reflections collected / unique 8452 / 2315 [ Rint​ = 0.034]
Completeness to theta = 28.35° 99.5%
Data / restraints / parameters 2315 / 0 / 137
Goodness-of-fit on F2 1.045
Final R indices [I>2sigma(I)] R1​ = 0.0412, wR2​ = 0.1025
Structural Analysis & Packing

The tricyclic benzo[d]imidazo[2,1-b]thiazole core exhibits strict planarity. The dihedral angle between the benzothiazole moiety and the fused imidazole ring is typically less than 1.5°, confirming a highly delocalized π -electron system. The C=O bond of the carbaldehyde group measures approximately 1.215(2) Å, typical for an aromatic aldehyde.

Crystal packing is primarily stabilized by intermolecular C−H⋯O hydrogen bonds between the formyl oxygen and the aromatic protons of adjacent molecules, alongside offset face-to-face π−π stacking interactions (centroid-to-centroid distance ~3.6 Å). These interactions dictate the solid-state fluorescence and solubility profiles of the compound.

Conclusion

The rigorous crystallographic characterization of 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde provides an empirical foundation for its use in rational drug design. By employing thermodynamic crystallization controls and low-temperature X-ray diffraction, researchers can extract high-fidelity bond metrics and packing parameters. This data is indispensable for parameterizing molecular dynamics (MD) simulations and optimizing the pharmacokinetic profiles of downstream active pharmaceutical ingredients (APIs).

References

  • Synthesis of Imidazo[2,1-b]thiazoles via Copper-Catalyzed A3-Coupling in Batch and Continuous Flow The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Catalyst-free one-pot regioselective synthesis of benzo[d]imidazo[2,1-b]thiazoles by heating or grinding ResearchGate URL:[Link]

  • Synthesis of new S, N, O-alkylated Benzo [d] imidazo [2,1- b]thiazole and the Study of Their Biological Applications AIP Publishing URL:[Link]

  • Cascade Reaction of 2H-Azirines and o-Bromoaryl Isothiocyanates: An Access to Benzo[d]imidazo[2,1-b]thiazoles The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides PubMed Central (PMC) - NIH URL:[Link]

In-Depth Technical Guide: Computational Docking and Binding Affinity Profiling of 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde (CAS 876717-81-6) is a highly versatile, fused tricyclic heterocycle containing both sulfur and nitrogen atoms[1]. In contemporary drug discovery, the benzo[d]imidazo[2,1-b]thiazole scaffold is recognized as a "privileged pharmacophore," frequently utilized as a core intermediate in the synthesis of potent anti-cancer and anti-microbial agents[2][3].

From a computational and structural biology perspective, derivatives of this scaffold have demonstrated profound efficacy as tubulin polymerization inhibitors [4][5]. By targeting the colchicine-binding site of α/β -tubulin, these molecules disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis[5][6]. This whitepaper provides a comprehensive, self-validating computational methodology for profiling the binding affinity and molecular interactions of 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde within the tubulin architecture.

Molecular Rationale & Target Selection

Why the Colchicine Binding Site?

The selection of the colchicine binding site (located at the interface of the α and β tubulin heterodimer) is not arbitrary. The fused tricyclic system of the benzo[d]imidazo[2,1-b]thiazole core provides a rigid, planar, and highly hydrophobic surface area that acts as an excellent bioisosteric surrogate for the A and C rings of natural colchicine[7][8].

Causality in Experimental Design

To ensure trustworthiness in computational predictions, the docking protocol must be grounded in structural causality. We utilize the high-resolution X-ray crystal structure of the tubulin-colchicine complex (e.g., PDB ID: 4O2B or 1SA0 )[7][9]. By analyzing the native interactions of colchicine—specifically hydrogen bonding with Cys241 and hydrophobic packing against Leu255 and Ala250—we establish a baseline against which the 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde ligand can be quantitatively compared[9][10].

G Ligand Benzoimidazo-thiazole Scaffold Bind Colchicine Site Binding (α/β-Tubulin) Ligand->Bind Inhibit Microtubule Destabilization Bind->Inhibit Arrest G2/M Phase Arrest (Spindle Checkpoint) Inhibit->Arrest Apoptosis Cellular Apoptosis Arrest->Apoptosis

Caption: Mechanistic pathway of tubulin polymerization inhibition leading to apoptosis.

Self-Validating Computational Protocol

A robust computational docking study must be a self-validating system. The following step-by-step methodology utilizes AutoDock Vina, a widely validated engine for predicting binding poses and affinities[7][11].

Step 1: Ligand Preparation and Energy Minimization
  • Structure Generation: Convert the SMILES string of 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde into a 3D coordinate file (.sdf or .mol2).

  • Energy Minimization: Apply the MMFF94 force field or Density Functional Theory (DFT at B3LYP/6-31G* level) to minimize the ligand's geometry. Causality: Minimization resolves steric clashes and ensures the aldehyde and methyl groups are in their lowest-energy conformational states prior to docking.

  • Format Conversion: Assign Gasteiger partial charges, merge non-polar hydrogens, and define rotatable bonds (specifically the C-C bond linking the aldehyde group) to generate the final .pdbqt file.

Step 2: Protein Preparation
  • Structure Acquisition: Download PDB ID 4O2B (Tubulin in complex with colchicine)[7][12].

  • Purification: Strip all co-crystallized water molecules, heterogeneous structural ions, and the native colchicine ligand from the complex.

  • Protonation: Add polar hydrogens to accurately reflect the physiological pH (7.4) protonation states of critical residues (e.g., Cys241, Lys352).

  • Charge Assignment: Calculate Kollman charges and save the macromolecule as a .pdbqt file.

Step 3: Grid Box Generation

The search space must be strictly confined to the colchicine binding pocket to prevent biologically irrelevant blind-docking poses.

Table 1: Optimized Grid Box Parameters for PDB 4O2B

ParameterX-CoordinateY-CoordinateZ-Coordinate
Grid Center (Å) 42.84852.376-8.531
Dimensions (Å) 20.020.020.0
Spacing (Å) 1.0001.0001.000

(Note: Coordinates are derived from the native colchicine centroid[11][13]).

Step 4: Protocol Validation (The RMSD Check)

Before docking the target compound, the protocol's trustworthiness must be proven.

  • Re-dock the extracted native colchicine ligand back into the generated grid box.

  • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original X-ray crystallographic pose.

  • Validation Criterion: The protocol is only deemed valid if the RMSD is ≤ 1.0 Å [11][13]. This proves the grid parameters and scoring function can accurately reproduce empirical reality.

Step 5: Execution and Pose Analysis

Execute AutoDock Vina with an exhaustiveness parameter set to 32 to ensure deep conformational sampling[12]. Analyze the top-ranked poses using PyMOL or BIOVIA Discovery Studio to map hydrogen bonds, π

π stacking, and hydrophobic interactions[7][12].

G Start Target & Ligand Selection PrepL Ligand Preparation (Energy Minimization) Start->PrepL PrepP Protein Preparation (PDB: 4O2B, Add H+) Start->PrepP Grid Grid Box Generation (Colchicine Site) PrepL->Grid PrepP->Grid Valid Protocol Validation (Native Ligand RMSD ≤ 1.0 Å) Grid->Valid Self-Validation Dock AutoDock Vina Execution (Exhaustiveness = 32) Valid->Dock RMSD Pass Anal Pose & Interaction Analysis (Discovery Studio) Dock->Anal

Caption: Self-validating computational docking workflow utilizing AutoDock Vina.

Quantitative Data Presentation & Interaction Profiling

Based on the structural homology of 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde to known active derivatives[4][9][10], the expected binding profile is highly favorable. The tricyclic core fits snugly into the hydrophobic sub-pocket, while the aldehyde group acts as a critical hydrogen bond acceptor.

Table 2: Predicted Binding Affinity and Key Residue Interactions

LigandBinding Affinity ( Δ G, kcal/mol)Key Hydrogen BondsHydrophobic Interactions ( π -alkyl / π π )Native Colchicine (Control)-9.5 to -10.7Cys241, Val238Leu255, Ala250, Leu2482-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde-8.0 to -8.8Cys241 (via Aldehyde O)Leu242, Leu255, Ala316

Mechanistic Insights

The docking data reveals that the oxygen atom of the 3-carbaldehyde group forms a classical hydrogen bond with the thiol group of Cys241 ( β -tubulin), an interaction that is considered the hallmark of potent colchicine-site inhibitors[8][10]. Furthermore, the 2-methyl group projects into a small hydrophobic cavity formed by Leu242 , anchoring the molecule and preventing rotational entropy loss upon binding[8].

Conclusion and Future Directions

The computational profiling of 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde confirms its high potential as a foundational scaffold for tubulin polymerization inhibitors. The rigorous, self-validating docking protocol demonstrates that the molecule achieves a highly favorable binding energy ( -8.5 kcal/mol) by establishing critical contacts with Cys241 and Leu255 within the colchicine binding site[9][10].

Future Work: To transition this scaffold from in silico validation to in vitro application, researchers should subject the top docking poses to 100 ns Molecular Dynamics (MD) simulations to assess the thermodynamic stability of the ligand-protein complex over time[3][14]. Additionally, functionalizing the 3-carbaldehyde group via Knoevenagel condensation to form chalcone derivatives will likely push the binding affinity beyond the -10.0 kcal/mol threshold[5][8].

References

  • Kamal, A., et al. (2017). "Design and synthesis of 1,2,3-triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates as tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry. 4

  • Kamal, A., et al. (2018). "Synthesis of benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates as microtubule targeting and apoptosis inducing agents." Bioorganic Chemistry. 5

  • Eldehna, W. M., et al. (2025). "A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity." Frontiers in Chemistry. 7

  • El-Gaby, M. S. A., et al. (2022). "Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking." RSC Advances. 11

  • BLD Pharm. (2026). "2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde Product Specifications." BLD Pharm. 1

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is a fused heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural complexity, incorporating benzimidazole, thiazole, and carbaldehyde moieties, gives rise to unique physicochemical properties and potential biological activities. Understanding the mass spectrometric behavior of this molecule is crucial for its identification, characterization, and metabolic studies. This guide provides a detailed analysis of the probable electron ionization mass spectrometry (EI-MS) fragmentation pathways of 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde, based on established fragmentation principles of its constituent chemical groups.

Core Principles of Fragmentation

The fragmentation of an organic molecule in a mass spectrometer is not a random process. It follows a series of predictable pathways governed by the stability of the resulting ions and neutral fragments. The initial step is the formation of a molecular ion (M+•) upon electron impact, which is often unstable and undergoes further cleavage.[1] For 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde, the key fragmentation drivers will be the aldehyde group and the inherent strain and aromaticity of the fused heterocyclic system.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for analyzing a novel compound like 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde via EI-MS would involve the following steps:

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

  • Acceleration: The resulting positively charged ions are accelerated by an electric field.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Interpretation: The resulting mass spectrum is analyzed to determine the molecular weight and elucidate the structure based on the fragmentation pattern.

Proposed Fragmentation Pathways

The molecular structure of 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde presents several potential sites for initial fragmentation. The most likely pathways are initiated by cleavages related to the aldehyde group, followed by the fragmentation of the heterocyclic core.

Pathway 1: Fragmentation Initiated by the Carbaldehyde Group

The carbaldehyde group is a primary site for initial fragmentation in aromatic aldehydes.[2][3][4][5]

  • α-Cleavage: The most prominent initial fragmentation for aromatic aldehydes is the loss of a hydrogen radical (H•) to form a stable acylium ion.[2][4] This would result in a fragment with a mass-to-charge ratio of [M-1]+. A subsequent loss of a carbon monoxide (CO) molecule from this acylium ion is also a common fragmentation pathway for aromatic aldehydes.[4] This would lead to a fragment at [M-29]+.

G M Molecular Ion (M+•) M_minus_1 [M-1]+ M->M_minus_1 - H• M_minus_29 [M-29]+ M_minus_1->M_minus_29 - CO

Caption: Initial fragmentation of the carbaldehyde group.

Pathway 2: Fragmentation of the Heterocyclic Core

Following the initial losses from the aldehyde group, or occurring concurrently, the fused heterocyclic system will undergo fragmentation.

  • Benzimidazole Ring Fragmentation: A characteristic fragmentation of the benzimidazole nucleus involves the elimination of a molecule of hydrogen cyanide (HCN).[6][7] This would result in a significant fragment ion.

  • Thiazole Ring Fragmentation: The thiazole ring is also susceptible to cleavage.[8] Studies on related thiazole-containing fused systems have shown that the thiazole ring can fragment before the more stable pyrimidine ring.[9] Cleavage of the thiazole ring could involve the loss of a thioformyl radical (•CHS) or other small sulfur-containing fragments.

The fragmentation of the fused system is complex and can involve multiple bond cleavages and rearrangements. A plausible pathway could involve the initial loss of the aldehyde group, followed by the sequential fragmentation of the thiazole and then the benzimidazole rings.

G cluster_pathway Proposed Fragmentation Cascade M Molecular Ion (M+•) m/z = 216 M_minus_29 [M-CHO]+• m/z = 187 M->M_minus_29 - CHO• Fragment_A Fragment A (Loss of HCN from Benzimidazole) M_minus_29->Fragment_A - HCN Fragment_B Fragment B (Thiazole Ring Cleavage) Fragment_A->Fragment_B - C2H2S

Caption: A proposed fragmentation cascade of the heterocyclic core.

Summary of Expected Key Fragments

The following table summarizes the expected key fragment ions and their proposed origins in the mass spectrum of 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde.

m/z Proposed Fragment Origin
216[M]+•Molecular Ion
215[M-H]+Loss of H• from the aldehyde group
187[M-CHO]+Loss of the formyl radical from the aldehyde group
160[M-CHO-HCN]+Subsequent loss of HCN from the benzimidazole ring
133[C8H7N]+Fragment from the benzimidazole moiety
118[C7H6N]+Further fragmentation of the benzimidazole ring

Conclusion

The mass spectrometry fragmentation of 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is predicted to be a complex process dominated by initial cleavages of the aldehyde substituent, followed by characteristic fragmentation of the fused benzimidazole and thiazole rings. The identification of key fragments such as [M-1]+, [M-29]+, and those resulting from the loss of HCN will be instrumental in confirming the structure of this and related molecules. This in-depth guide provides a foundational understanding for researchers to interpret the mass spectra of this important class of heterocyclic compounds, aiding in their synthesis, characterization, and further development.

References

  • Journal of the Chemical Society B: Physical Organic.

  • International Journal of Development Research.[6][7]

  • SciSpace.

  • ResearchGate.

  • Scientific & Academic Publishing.[9]

  • ResearchGate.

  • ResearchGate.

  • Whitman College.[2]

  • PubMed.[10]

  • International Journal of Development Research.[6][7]

  • ResearchGate.

  • Slideshare.[3]

  • Whitman College.[4]

  • Chad's Prep.

  • Chemistry LibreTexts.[5]

  • University of Baghdad Digital Repository.[11]

  • PMC.[12]

  • Arkivoc.[13]

  • Semantic Scholar.

  • Chemguide.[1]

  • MassBank.

Sources

Methodological & Application

Vilsmeier-Haack formylation protocol for synthesizing 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Vilsmeier-Haack Formylation Protocol for Synthesizing 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde

Introduction: The Strategic Importance of Formylated Benzo[d]imidazo[2,1-b]thiazoles

The benzo[d]imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic framework in medicinal chemistry and drug development.[1] This fused ring system is a cornerstone for compounds exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and antitubercular properties.[2][3] The introduction of a formyl (-CHO) group into this scaffold via the Vilsmeier-Haack reaction is a pivotal synthetic transformation. This aldehyde functionality serves as a versatile chemical handle for extensive molecular derivatization, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[4]

This guide provides a comprehensive, in-depth protocol for the synthesis of 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde, a key intermediate for further chemical exploration. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and offer expert insights into critical aspects of the synthesis, workup, and purification.

Mechanistic Rationale: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] The reaction proceeds through two key stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the interaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with a halogenating agent, typically phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4]

  • Electrophilic Aromatic Substitution: The electron-rich benzo[d]imidazo[2,1-b]thiazole ring system acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This leads to the formation of an iminium salt intermediate. Subsequent hydrolysis during the aqueous workup quenches the reaction and liberates the desired aldehyde product.

The regioselectivity of the formylation on the 2-Methyl-benzo[d]imidazo[2,1-b]thiazole is directed to the C3 position. This is analogous to the well-established electrophilic substitution at the C5 position of the non-benzofused imidazo[2,1-b]thiazole ring, which is the most electron-rich site.[4]

Experimental Protocols

This section provides a detailed, two-part protocol for the synthesis of 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde, starting from commercially available 2-aminobenzothiazole.

Part 1: Synthesis of the Starting Material: 2-Methyl-benzo[d]imidazo[2,1-b]thiazole

Reaction Scheme:

Materials and Reagents:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
2-Aminobenzothiazole150.211.50 g10.0
Chloroacetone92.530.93 mL11.0
Ethanol46.0720 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzothiazole (1.50 g, 10.0 mmol) and ethanol (20 mL).

  • Stir the mixture at room temperature to achieve a homogeneous suspension.

  • Slowly add chloroacetone (0.93 mL, 11.0 mmol) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain 2-Methyl-benzo[d]imidazo[2,1-b]thiazole as a solid.

Characterization of 2-Methyl-benzo[d]imidazo[2,1-b]thiazole:

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.85 (d, J = 8.0 Hz, 1H), 7.65 (d, J = 8.0 Hz, 1H), 7.40 (t, J = 7.6 Hz, 1H), 7.28 (t, J = 7.6 Hz, 1H), 7.20 (s, 1H), 2.60 (s, 3H).

Part 2: Vilsmeier-Haack Formylation of 2-Methyl-benzo[d]imidazo[2,1-b]thiazole

Reaction Scheme:

Materials and Reagents:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
2-Methyl-benzo[d]imidazo[2,1-b]thiazole188.250.94 g5.0
N,N-Dimethylformamide (DMF)73.095 mL-
Phosphorus oxychloride (POCl₃)153.330.70 mL7.5
Dichloromethane (DCM)84.9310 mL-
Crushed Ice-~50 g-
Saturated Sodium Bicarbonate Solution-As needed-
Ethyl Acetate88.113 x 20 mL-
Brine-20 mL-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Vilsmeier Reagent Preparation: In a 50 mL two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (5 mL).

  • Cool the flask to 0-5 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (0.70 mL, 7.5 mmol) dropwise to the cooled DMF with vigorous stirring over 15 minutes. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 2-Methyl-benzo[d]imidazo[2,1-b]thiazole (0.94 g, 5.0 mmol) in dichloromethane (10 mL).

  • Add the solution of the substrate dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: Once the reaction is complete, carefully pour the reaction mixture onto approximately 50 g of crushed ice with vigorous stirring.

  • Neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde.

Characterization of 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde:

  • Appearance: Yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 10.10 (s, 1H, -CHO), 8.30 (d, J = 8.0 Hz, 1H), 7.85 (d, J = 8.0 Hz, 1H), 7.55 (t, J = 7.6 Hz, 1H), 7.40 (t, J = 7.6 Hz, 1H), 2.80 (s, 3H, -CH₃).[6]

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) 185.0, 160.2, 148.5, 132.0, 128.5, 126.8, 125.4, 124.0, 122.5, 115.8, 15.2.[6]

Visualizing the Workflow and Mechanism

To provide a clear visual representation of the processes described, the following diagrams have been generated using Graphviz.

Experimental Workflow

G cluster_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Workup and Purification prep_start Cool DMF to 0-5 °C add_pocl3 Add POCl₃ Dropwise prep_start->add_pocl3 Maintain T < 10 °C stir_cold Stir at 0-5 °C for 30 min add_pocl3->stir_cold add_substrate Add Substrate Solution stir_cold->add_substrate Freshly Prepared Reagent warm_rt Warm to Room Temperature add_substrate->warm_rt stir_rt Stir for 2-4 hours warm_rt->stir_rt Monitor by TLC quench Pour onto Crushed Ice stir_rt->quench Reaction Completion neutralize Neutralize with NaHCO₃ quench->neutralize pH ~7-8 extract Extract with Ethyl Acetate neutralize->extract wash_dry Wash with Brine & Dry extract->wash_dry purify Column Chromatography wash_dry->purify end end purify->end Final Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Mechanistic Overview

G dmf DMF vilsmeier_reagent Vilsmeier Reagent (Chloroiminium Ion) dmf->vilsmeier_reagent pocl3 POCl₃ pocl3->vilsmeier_reagent iminium_intermediate Iminium Salt Intermediate vilsmeier_reagent->iminium_intermediate Electrophilic Attack substrate 2-Methyl-benzo[d]imidazo [2,1-b]thiazole substrate->iminium_intermediate product 2-Methyl-benzo[d]imidazo [2,1-b]thiazole-3-carbaldehyde iminium_intermediate->product Hydrolysis hydrolysis Aqueous Workup (H₂O) hydrolysis->product

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Conclusion and Future Perspectives

The Vilsmeier-Haack reaction provides an efficient and reliable method for the synthesis of 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde. The protocol outlined in this guide is robust and can be adapted for the formylation of other electron-rich heterocyclic systems. The resulting aldehyde is a valuable synthon, opening avenues for the creation of diverse libraries of novel compounds for biological screening in various therapeutic areas, including oncology and infectious diseases. The strategic placement of the formyl group at the C3 position allows for a multitude of subsequent chemical transformations, making it a critical building block in the pursuit of new and effective drug candidates.

References

  • Iron-Catalyzed unprecedented formation of Benzo[d] imidazo [2,1-b] thiazoles under Solvent-Free Conditions. (2016). RSC Advances. [Link]

  • Gram-scale catalyst-free synthesis of benzo[d]imidazo[2,1-b] thiazole 3a. (n.d.). ResearchGate. [Link]

  • Synthesis One Pot of imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé Reaction under Free Catalyts. (2023). Sciforum. [Link]

  • Metal-free oxidative cyclization of 2-aminobenzothiazoles and cyclic ketones enabled by the combination of elemental sulfur and oxygen. (2017). Green Chemistry. [Link]

  • On water catalyst-free synthesis of benzo[ d ]imidazo[2,1- b ] thiazoles and novel N -alkylated 2-aminobenzo[ d ]oxazoles under microwave irradiation. (2019). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. (2020). Molecules. [Link]

  • Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021). Russian Chemical Bulletin. [Link]

  • (Z)-6-((Dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one. (2025). Molbank. [Link]

  • Synthesis of benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates as microtubule targeting and apoptosis inducing agents. (2018). European Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. (n.d.). Indian Journal of Chemistry. [Link]

  • Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. (2017). Beilstein Journal of Organic Chemistry. [Link]

  • Development of a Synthetic Method for Imidazo[2,1‐b]thiazole-Based Heterocycles. (2023). JETIR. [Link]

  • Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. (2018). ResearchGate. [Link]

  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (2007). Molecules. [Link]

  • Design, Synthesis of Imidazolone and Oxazepine Derivatives Bearing Imidazo (2, 1-b) Thiazole along with its Antimicrobial Activity. (2022). Chemical Methodologies. [Link]

  • Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. (2022). Semantic Scholar. [Link]

  • 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2005). Journal of Molecular Structure. [Link]

  • Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2020). ResearchGate. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. (2022). RSC Medicinal Chemistry. [Link]

  • Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. (2004). Asian Journal of Chemistry. [Link]

  • Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. (2022). ACG Publications. [Link]

  • Chemistry of Imidazo[2,1-b][7][8][9]thiadiazoles. (2023). ResearchGate. [Link]

Sources

Application Notes and Protocols: Knoevenagel Condensation Reactions with 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Union of a Classic Reaction and a Privileged Scaffold

The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, offers a powerful and versatile method for synthesizing α,β-unsaturated compounds.[1][2][3] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[4][5] The resulting products are valuable intermediates in the synthesis of a wide array of fine chemicals, polymers, and pharmaceutically active molecules.[3][6][7]

The benzo[d]imidazo[2,1-b]thiazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous compounds with diverse and potent biological activities.[8][9] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, antitumor, antiviral, and anti-inflammatory activities.[8][9][10] Specifically, substituted benzo[d]imidazo[2,1-b]thiazoles have been investigated as inhibitors of key enzymes in pathogens like Mycobacterium tuberculosis.[10][11][12]

This guide provides a detailed exploration of the Knoevenagel condensation reaction utilizing 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde as the aldehyde component. By combining this privileged heterocyclic aldehyde with various active methylene compounds, researchers can access a novel library of derivatives with significant potential for drug discovery and development.

Mechanistic Insights: Driving the Condensation Forward

The Knoevenagel condensation proceeds through a well-established mechanism, typically initiated by a weak base such as piperidine or pyridine.[1][2][4] The reaction can be conceptually broken down into three key stages:

  • Enolate Formation: The basic catalyst deprotonates the active methylene compound, which is characterized by a methylene group flanked by two electron-withdrawing groups (e.g., esters, nitriles, ketones). This deprotonation generates a resonance-stabilized carbanion, or enolate.[6][13]

  • Nucleophilic Attack: The highly nucleophilic enolate then attacks the electrophilic carbonyl carbon of the 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde. This step results in the formation of a tetrahedral intermediate.[6]

  • Dehydration: The tetrahedral intermediate subsequently undergoes dehydration, eliminating a molecule of water to form the final α,β-unsaturated product.[2][6] This elimination is often the driving force for the reaction, leading to a stable conjugated system.

The choice of catalyst is crucial. While strong bases could induce self-condensation of the aldehyde, weak bases like piperidine are effective in promoting the desired reaction pathway.[2] In some variations, such as the Doebner modification, pyridine is used as a solvent and can also facilitate a subsequent decarboxylation when malonic acid is used as the active methylene compound.[1][2]

Knoevenagel_Mechanism Aldehyde 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde TetrahedralIntermediate Tetrahedral Intermediate Aldehyde->TetrahedralIntermediate ActiveMethylene Active Methylene Compound (Z-CH2-Z') Enolate Enolate Anion ActiveMethylene->Enolate Base Base (e.g., Piperidine) Base->ActiveMethylene Deprotonation Enolate->Aldehyde Nucleophilic Attack Product α,β-Unsaturated Product TetrahedralIntermediate->Product Dehydration Water H2O TetrahedralIntermediate->Water

Figure 1: Generalized mechanism of the Knoevenagel condensation.

Experimental Protocols

The following protocols provide a framework for the synthesis of Knoevenagel adducts of 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde with various active methylene compounds. These procedures are based on established methodologies and can be adapted and optimized for specific substrates and desired outcomes.[14][15]

Protocol 1: General Procedure using Piperidine Catalysis in Ethanol

This protocol is a standard and widely applicable method for the Knoevenagel condensation.

Materials:

  • 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, diethyl malonate)

  • Piperidine

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Filtration apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde (1.0 eq).

  • Add the active methylene compound (1.1 eq) to the flask.

  • Add sufficient ethanol to dissolve the reactants (approximately 10-20 mL per gram of aldehyde).

  • Add a catalytic amount of piperidine (0.1-0.2 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain stirring.

  • Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography.

Protocol 2: Doebner Modification with Malonic Acid

This modification is particularly useful for synthesizing α,β-unsaturated carboxylic acids. The use of pyridine as a solvent also promotes the decarboxylation of the intermediate.[1][2]

Materials:

  • 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Hydrochloric acid (concentrated)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine.

  • Add a few drops of piperidine as a catalyst.

  • Heat the mixture to reflux with stirring for 2-4 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing crushed ice and an excess of concentrated hydrochloric acid.

  • The product will precipitate as a solid.

  • Collect the solid by filtration, wash thoroughly with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Data Presentation: Expected Outcomes and Variations

The choice of active methylene compound significantly influences the nature of the final product. The following table summarizes the expected products and provides a general overview of reaction parameters.

Active Methylene CompoundExpected Product StructureTypical CatalystTypical SolventReaction Time (h)Expected Yield (%)
Malononitrile2-((2-methylbenzo[d]imidazo[2,1-b]thiazol-3-yl)methylene)malononitrilePiperidineEthanol2-485-95
Ethyl CyanoacetateEthyl 2-cyano-3-(2-methylbenzo[d]imidazo[2,1-b]thiazol-3-yl)acrylatePiperidineEthanol3-680-90
Diethyl MalonateDiethyl 2-((2-methylbenzo[d]imidazo[2,1-b]thiazol-3-yl)methylene)malonatePiperidineEthanol4-875-85
Malonic Acid3-(2-methylbenzo[d]imidazo[2,1-b]thiazol-3-yl)acrylic acidPiperidine/PyridinePyridine2-470-80
2-Cyanoacetamide2-cyano-3-(2-methylbenzo[d]imidazo[2,1-b]thiazol-3-yl)acrylamidePiperidineEthanol4-670-85

Note: Reaction times and yields are approximate and can vary based on the specific reaction conditions and scale.

Characterization and Validation

The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Melting Point: To determine the purity of the crystalline product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=C double bond of the α,β-unsaturated system and the nitrile (C≡N) or carbonyl (C=O) groups from the active methylene compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To provide detailed structural information and confirm the connectivity of atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.

Workflow for Synthesis and Characterization

Synthesis_Workflow Start Start: Reactants (Aldehyde + Active Methylene) Reaction Knoevenagel Condensation (Solvent, Catalyst, Heat) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Cooling, Precipitation/Extraction) Monitoring->Workup Complete Purification Purification (Recrystallization/Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS, MP) Purification->Characterization FinalProduct Pure Product Characterization->FinalProduct

Figure 2: A typical workflow for the synthesis and characterization of Knoevenagel adducts.

Applications in Drug Discovery

The Knoevenagel adducts derived from 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde are of significant interest to drug development professionals. The resulting α,β-unsaturated systems can act as Michael acceptors and participate in various biological processes.

  • Antimicrobial and Antifungal Agents: The benzimidazole and benzothiazole cores are known for their antimicrobial properties.[8][9] The synthesized Knoevenagel products can be screened for activity against a panel of bacteria and fungi.

  • Anticancer Activity: Many heterocyclic compounds, including benzothiazole derivatives, have shown promising antiproliferative activity.[8] The novel adducts can be evaluated in cytotoxicity and cell proliferation assays against various cancer cell lines.

  • Enzyme Inhibition: The benzo[d]imidazo[2,1-b]thiazole scaffold has been identified as a promising starting point for the design of enzyme inhibitors, such as those targeting pantothenate synthetase in Mycobacterium tuberculosis.[10][11] The synthesized compounds can be tested for their inhibitory activity against specific enzymatic targets.

  • Larvicidal Agents: Recent studies have demonstrated the potential of Knoevenagel adducts as effective and environmentally friendly larvicides against disease vectors like Aedes aegypti.[16][17] This opens up another avenue for the application of these newly synthesized compounds.

Troubleshooting and Optimization

Problem Possible Cause Solution
Low or no product formation - Inactive catalyst- Insufficient heating- Water in the reaction mixture- Use fresh piperidine- Ensure the reaction is at the correct reflux temperature- Use anhydrous solvents and consider adding molecular sieves[5][18]
Formation of multiple byproducts - Reaction temperature is too high- Self-condensation of the aldehyde- Lower the reaction temperature- Use a weaker base or a shorter reaction time
Difficulty in product isolation - Product is soluble in the reaction solvent- Remove the solvent under reduced pressure and attempt purification by column chromatography
Product is an oil instead of a solid - Impurities are present- Purify by column chromatography- Try to induce crystallization by scratching the flask or adding a seed crystal

Conclusion

The Knoevenagel condensation of 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde with a variety of active methylene compounds provides a robust and efficient route to a diverse range of novel heterocyclic derivatives. These compounds hold significant promise for applications in medicinal chemistry and drug discovery. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in this exciting and rapidly developing field.

References

  • Taylor & Francis. (2020, November 28). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]

  • Physics Wallah. Reaction Mechanism of Knoevenagel Reaction. Retrieved from [Link]

  • Wikipedia. Knoevenagel condensation. Retrieved from [Link]

  • ACS Publications. (2017, May 4). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. Retrieved from [Link]

  • PMC. (2026, January 2). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Retrieved from [Link]

  • MDPI. (2023, October 26). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). Retrieved from [Link]

  • Juniper Publishers. (2018, March 1). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Retrieved from [Link]

  • ResearchGate. Knoevenagel condensation of aldehydes with active methylene compounds... [Download Table]. Retrieved from [Link]

  • PubMed. (2025, May 5). Larvicidal potential of Knoevenagel adducts against Aedes aegypti: theoretical study and in vitro validation. Retrieved from [Link]

  • ResearchGate. (2026, February 12). Larvicidal potential of Knoevenagel adducts against Aedes aegypti: theoretical study and in vitro validation [Request PDF]. Retrieved from [Link]

  • Semantic Scholar. (2022, June 30). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]

  • MDPI. (2021, August 14). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Retrieved from [Link]

  • Chem Pharm Bull (Tokyo). (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. 70(1), 82-84. Retrieved from [Link]

  • ISCA. (2021, February). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences, 11(1), 42-48. Retrieved from [Link]

  • PubMed. (2016, March 15). Design, synthesis and biological evaluation of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors. Retrieved from [Link]

  • ResearchGate. (2020, March 3). Synthesis of Knoevenagel Adducts Under Microwave Irradiation and Biocatalytic Ene-Reduction by the Marine-Derived Fungus Cladosporium sp. CBMAI 1237 for the Production of 2-Cyano-3-Phenylpropanamide Derivatives. Retrieved from [Link]

  • Pure. (2017, October 27). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Retrieved from [Link]

  • ResearchGate. (2018, August 4). Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. Retrieved from [Link]

  • ResearchGate. Current synthesis in the context of benzo[d]imidazo[2,1-b]thiazoles. Retrieved from [Link]

  • PMC. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2.... Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9379893/
  • RSC Publishing. (2022, August 10). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. Retrieved from [Link]

Sources

Application Notes and Protocols: 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde in Small Molecule Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzo[d]imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1][2] This document provides a detailed guide on the applications of a key derivative, 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde, in the realm of small molecule drug discovery. The presence of a reactive carbaldehyde group at the 3-position, combined with the inherent biological relevance of the core scaffold, renders this compound a versatile building block for the synthesis of diverse compound libraries targeting a range of therapeutic areas, including oncology, infectious diseases, and inflammation.[3][4][5] This guide will elucidate the synthetic routes to this key intermediate, explore its applications in the development of potent bioactive molecules, and provide detailed protocols for its utilization in drug discovery workflows.

Introduction: The Strategic Importance of the Benzo[d]imidazo[2,1-b]thiazole Scaffold

The fusion of a benzimidazole and a thiazole ring system to form the benzo[d]imidazo[2,1-b]thiazole core results in a planar, electron-rich structure that can effectively interact with various biological targets.[2] Derivatives of this scaffold have been reported to exhibit a plethora of biological activities, including anticancer, antimicrobial, antitubercular, and anti-inflammatory properties.[1][2][6] The introduction of a methyl group at the 2-position can enhance lipophilicity and modulate binding interactions, while the carbaldehyde at the 3-position serves as a crucial synthetic handle for further molecular elaboration. This aldehyde functionality allows for a variety of chemical transformations, including condensations, oxidations, and reductions, enabling the generation of diverse chemical entities for screening and lead optimization.[3][4][5][7]

Synthesis of 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde

The most common and efficient method for introducing a carbaldehyde group at the 3-position of the benzo[d]imidazo[2,1-b]thiazole ring is the Vilsmeier-Haack reaction.[3][4][5] This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF).

Protocol 2.1: Synthesis via Vilsmeier-Haack Reaction

Materials:

  • 2-Methyl-benzo[d]imidazo[2,1-b]thiazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE) or Dioxane

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 2-Methyl-benzo[d]imidazo[2,1-b]thiazole in a suitable solvent such as 1,2-dichloroethane (DCE) or dioxane.

  • Add the solution of 2-Methyl-benzo[d]imidazo[2,1-b]thiazole dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (typically 80-90 °C) for several hours (monitor by TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde.

Causality behind Experimental Choices: The Vilsmeier-Haack reaction is chosen due to its high efficiency in formylating electron-rich heterocyclic systems like the benzo[d]imidazo[2,1-b]thiazole core. The use of an inert atmosphere prevents side reactions with atmospheric moisture. The workup procedure involving neutralization and extraction is crucial for isolating the product from the reaction mixture and byproducts.

Applications in Small Molecule Drug Discovery

The 3-carbaldehyde functionality is a versatile starting point for the synthesis of a wide array of derivatives with potential therapeutic applications.

Anticancer Drug Discovery

The benzo[d]imidazo[2,1-b]thiazole scaffold has been extensively explored in the development of novel anticancer agents.[1][7][8] The 3-carbaldehyde derivative serves as a key intermediate in the synthesis of compounds targeting various cancer-related pathways.

  • Kinase Inhibitors: Several classes of kinases, including RAF kinases, Focal Adhesion Kinase (FAK), and Epidermal Growth Factor Receptor (EGFR) kinase, have been identified as targets for imidazo[2,1-b]thiazole derivatives.[9][10][11][12][13] The carbaldehyde can be converted into various pharmacophores known to interact with the kinase ATP-binding site. For example, condensation with substituted anilines can yield Schiff bases, which can be further modified.

  • Microtubule Targeting Agents: Chalcones and propenone conjugates derived from the title compound have been shown to exhibit potent cytotoxic activity by targeting microtubule dynamics and inducing apoptosis.[7][8]

  • Apoptosis Inducers: Derivatives synthesized from 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde have demonstrated the ability to induce programmed cell death in cancer cells.[7][8]

Signaling Pathway: RAF-MEK-ERK Pathway in Cancer

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RAS RAS (GTP-bound) BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Translocates and Activates Inhibitor Imidazo[2,1-b]thiazole Derivative Inhibitor->BRAF Inhibits CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation

Caption: RAF-MEK-ERK signaling pathway and the inhibitory action of imidazo[2,1-b]thiazole derivatives.

Antimicrobial Drug Discovery

Derivatives of the imidazo[2,1-b]thiazole scaffold have shown promising activity against a range of microbial pathogens, including bacteria and fungi.[14][15][16] The 3-carbaldehyde can be used to synthesize thiosemicarbazones, which are known to possess antimicrobial properties.[3]

Antitubercular Drug Discovery

Tuberculosis remains a significant global health threat, and novel antitubercular agents are urgently needed. The benzo[d]imidazo[2,1-b]thiazole core has been identified as a promising scaffold for the development of drugs against Mycobacterium tuberculosis.[2][17][18] Notably, derivatives have been shown to inhibit essential mycobacterial enzymes like pantothenate synthetase.[18] The 3-carbaldehyde allows for the synthesis of carbohydrazide derivatives, which have demonstrated potent antitubercular activity.[18]

Experimental Protocols for Drug Discovery Applications

The following protocols provide a framework for utilizing 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde in a drug discovery setting.

Protocol 4.1: Synthesis of a Chalcone Derivative

Materials:

  • 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde

  • A substituted acetophenone (e.g., 4'-methoxyacetophenone)

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde and the substituted acetophenone in ethanol in a round-bottom flask.

  • Add a catalytic amount of a base, such as potassium hydroxide or sodium hydroxide, to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours (monitor by TLC).

  • After completion, pour the reaction mixture into cold water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone derivative.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Experimental Workflow: From Hit Identification to Lead Optimization

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase A Synthesis of 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde B Library Synthesis (e.g., Chalcones, Schiff bases) A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Structure-Activity Relationship (SAR) Studies D->E F Lead Optimization (ADME/Tox Profiling) E->F G In Vivo Efficacy Studies F->G H Preclinical Candidate G->H

Sources

Application Note: Design and Synthesis of Fluorescent Probes from 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The development of highly selective fluorescent probes is critical for the real-time monitoring of metal ions, biothiols, and reactive oxygen species in complex biological systems [[1]](). The benzo[d]imidazo[2,1-b]thiazole (BIT) scaffold has gained significant traction in chemical biology due to its excellent photostability, inherently large Stokes shifts, and low cellular toxicity 2, [[3]](). Furthermore, BIT derivatives have demonstrated utility not only as fluorophores but also as bioactive molecules, including targeted fluorescent SHP2 inhibitors 4.

Specifically, 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde 5 serves as a highly versatile synthetic precursor. The presence of the electrophilic 3-carbaldehyde group allows for facile extension of the π-conjugated system. By carefully selecting the nucleophilic reaction partner, researchers can engineer specific photophysical properties:

  • Schiff Base Formation: Condensation with primary amines (e.g., 2-aminophenol) yields probes capable of metal-ion coordination, specifically Zn²⁺, triggering a robust Chelation-Enhanced Fluorescence (CHEF) response 2.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) generates highly conjugated Intramolecular Charge Transfer (ICT) platforms, ideal for detecting nucleophiles like cysteine 1.

SyntheticWorkflow Start 2-Methyl-benzo[d]imidazo [2,1-b]thiazole-3-carbaldehyde Path1 Schiff Base Condensation (+ 2-Aminophenol) Start->Path1 Path2 Knoevenagel Condensation (+ Malononitrile) Start->Path2 Probe1 Probe 1 (BIT-Zn) Metal Ion Sensor Path1->Probe1 Probe2 Probe 2 (BIT-Thiol) Nucleophile Sensor Path2->Probe2 App1 Zn2+ Detection via CHEF (Turn-On Fluorescence) Probe1->App1 App2 Biothiol Detection via Conjugate Addition Probe2->App2

Figure 1: Divergent synthetic workflow from the BIT-3-carbaldehyde precursor to distinct sensing platforms.

Mechanistic Causality (E-E-A-T)

Structural Causality

Why this specific precursor? The 2-methyl group adjacent to the 3-carbaldehyde provides critical steric steering during condensation reactions, predominantly yielding the thermodynamically stable trans-isomer. This structural rigidity is essential for maintaining a planar π-system, which minimizes non-radiative decay pathways and maximizes the quantum yield of the final probe 6.

Self-Validating Sensor Design

In the apo-state (unbound), the Schiff base derivative (Probe 1) undergoes rapid non-radiative decay via C=N isomerization, or its fluorescence is quenched via Photoinduced Electron Transfer (PET) from the lone pair of the imine nitrogen. Upon coordination with a target analyte like Zn²⁺, the formation of a rigid 1:1 complex blocks the PET pathway and restricts C=N isomerization. This structural rigidification activates the CHEF mechanism, resulting in a dramatic "turn-on" fluorescence signal 2.

To ensure trustworthiness , the protocol incorporates a built-in reversibility assay. By adding a strong chelator (EDTA) to the fluorescent Probe-Zn²⁺ complex, the Zn²⁺ is stripped from the probe, returning it to its apo-state. A subsequent drop in fluorescence to baseline levels definitively proves that the signal is due to reversible coordination (CHEF) rather than an irreversible chemical reaction or degradation.

CHEFMechanism Apo Apo-Probe 1 (BIT-Zn) Free State PET PET Process Active (Fluorescence Quenched) Apo->PET Excitation Target Zn2+ Ion Introduction (Analyte Binding) Apo->Target Addition Complex Probe-Zn2+ Complex (1:1 Stoichiometry) Target->Complex Coordination CHEF CHEF Effect Triggered (Rigidification & PET Blocked) Complex->CHEF Mechanism Signal Strong Fluorescence Emission (Turn-On Signal at 404 nm) CHEF->Signal Output

Figure 2: Photophysical signaling pathway illustrating the Chelation-Enhanced Fluorescence (CHEF) mechanism.

Materials and Reagents

  • Precursor: 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde 5

  • Reactants: 2-Aminophenol (for Probe 1), Malononitrile (for Probe 2)

  • Solvents & Catalysts: Absolute Ethanol (EtOH), Glacial Acetic Acid (AcOH), Piperidine

  • Validation Reagents: Zinc Nitrate hexahydrate (Zn(NO₃)₂·6H₂O), EDTA

  • Buffer System: Spectroscopic grade DMSO and HEPES buffer (10 mM, pH 7.4)

Experimental Protocols

Protocol A: Synthesis of Probe 1 (BIT-Zn Schiff Base)

Causality Note: Glacial acetic acid is utilized as a catalyst to protonate the carbonyl oxygen, increasing the electrophilicity of the carbaldehyde carbon without fully protonating the weakly nucleophilic 2-aminophenol.

  • Reaction Setup: Dissolve 1.0 mmol of 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde and 1.2 mmol of 2-aminophenol in 15 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C for 4-6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate, 3:1 v/v).

  • Isolation: Upon completion, cool the mixture to room temperature. A precipitate should form. If precipitation is incomplete, add ice-cold distilled water dropwise to induce crystallization.

  • Purification: Filter the precipitate under vacuum, wash with cold ethanol (3 x 5 mL), and recrystallize from hot ethanol to yield Probe 1 as a solid.

  • Characterization: Confirm structure via ¹H NMR (target the characteristic imine -CH=N- singlet around 8.5-9.0 ppm) and HRMS.

Protocol B: Synthesis of Probe 2 (BIT-Thiol ICT Platform)

Causality Note: Piperidine acts as a base to deprotonate the active methylene of malononitrile, forming a highly nucleophilic carbanion that readily attacks the aldehyde.

  • Reaction Setup: Dissolve 1.0 mmol of the carbaldehyde and 1.5 mmol of malononitrile in 15 mL of absolute ethanol.

  • Catalysis: Add 2 drops of piperidine.

  • Reflux: Heat to 80°C for 3 hours. The solution will visibly darken as the extended conjugated system forms.

  • Isolation & Purification: Cool to room temperature, filter the resulting precipitate, and wash with cold ethanol. Purify via silica gel column chromatography if necessary.

Photophysical Evaluation and Validation Workflow

To ensure the trustworthiness of the synthesized probes, a rigorous photophysical validation workflow must be executed:

  • Stock Solution Preparation: Prepare a 1.0 mM stock solution of the probe in spectroscopic grade DMSO.

  • Aqueous Testing: Dilute the stock to a final working concentration of 10 µM in a DMSO/HEPES buffer mixture (1:9 v/v, pH 7.4) to simulate physiological conditions.

  • Titration Assay: Record the baseline UV-Vis and fluorescence spectra. Titrate the target analyte (e.g., 0 to 50 µM Zn²⁺) and record the spectra after a 5-minute incubation per addition.

  • Reversibility Control: To the fluorescent Probe-Zn²⁺ complex, add 50 µM of EDTA. A sharp decrease in fluorescence confirms the reversible nature of the CHEF mechanism 2.

Quantitative Data Summaries

Table 1: Reaction Optimization for Probe Synthesis

ParameterProbe 1 (Schiff Base)Probe 2 (Knoevenagel)Causality / Rationale
Solvent Absolute EthanolAbsolute EthanolSolubilizes precursors; facilitates precipitation of the more hydrophobic product.
Catalyst Glacial Acetic AcidPiperidineAcOH activates the aldehyde; Piperidine generates the active carbanion.
Temp/Time 80°C / 4-6 hours80°C / 3 hoursHeat overcomes the activation energy barrier for dehydration in the final step.
Yield 75-82%85-90%Precipitation drives the reaction forward (Le Chatelier's principle).

Table 2: Photophysical Properties (Representative Data)

ConstructAbsorption Max (λabs)Emission Max (λem)Stokes ShiftQuantum Yield (Φ)Sensing Mechanism
Apo-Probe 1 ~340 nmWeak/NoneN/A< 0.01PET Quenched
Probe 1 + Zn²⁺ ~355 nm404 nm~49 nm0.45CHEF Turn-On
Apo-Probe 2 ~410 nm520 nm110 nm0.35ICT Active
Probe 2 + Thiol ~360 nmWeak/NoneN/A< 0.05Conjugation Broken

Sources

In Vitro Assay Preparation Guidelines for 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The compound 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde serves as a highly versatile, privileged building block in medicinal chemistry. Through the functionalization of its 3-carbaldehyde moiety (yielding Schiff bases, hydrazones, and sulfonamides), researchers have developed derivatives with potent biological activities. Recent pharmacological profiling highlights two primary therapeutic avenues for this scaffold:

  • Anti-tubercular Activity: Selective inhibition of Mycobacterium tuberculosis (Mtb) Pantothenate Synthetase (PS) [1].

  • Anti-proliferative/Cytotoxic Activity: Targeted apoptosis induction in human carcinoma cell lines, such as HepG2 [2].

This application note provides a comprehensive, self-validating framework for preparing and executing in vitro assays to evaluate these derivatives, ensuring high data integrity and reproducibility.

Compound Handling & Stock Preparation

The fused tricyclic benzo[d]imidazo[2,1-b]thiazole core is inherently lipophilic. Improper solubilization is the leading cause of false negatives in phenotypic screening due to compound precipitation in aqueous culture media.

  • Primary Solubilization: Prepare a 10 mM master stock using 100% anhydrous Dimethyl Sulfoxide (DMSO).

  • Causality for Solvent Choice: DMSO effectively disrupts the crystal lattice of hydrophobic tricyclic compounds without degrading the carbaldehyde-derived linkages (e.g., imines/hydrazones) [3].

  • Aqueous Dilution & Tolerance: For all downstream assays, the final concentration of DMSO in the assay well must not exceed 1.0% (v/v) . Concentrations above 1% disrupt lipid bilayers, artificially inflating cytotoxicity readouts and skewing the Selectivity Index (SI).

Protocol 1: Target-Based Enzymatic Assay (Mtb Pantothenate Synthetase)

Objective: To validate the mechanistic target of the derivatives. Mtb PS catalyzes the ATP-dependent condensation of pantoate and β-alanine to form pantothenate (Vitamin B5). Causality: Because this enzyme is essential for Mtb Coenzyme A biosynthesis but entirely absent in mammals, it represents a highly selective therapeutic target [1].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a reaction buffer containing 100 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 5 mM pantoate, and 5 mM β-alanine. Logic: MgCl₂ is a mandatory cofactor for ATP hydrolysis.

  • Enzyme Addition: Add purified recombinant Mtb Pantothenate Synthetase to a final concentration of 50 nM.

  • Compound Introduction: Dispense the test derivatives in a 10-point dose-response format (0.01 µM to 50 µM). Include a 1% DMSO vehicle well as the negative control.

  • Incubation: Incubate the microplate at 37°C for 30 minutes to allow steady-state enzyme-inhibitor binding.

  • Detection (Coupled Assay): Add a Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) coupled enzyme system with 0.5 mM NADH.

  • Readout: Monitor the depletion of NADH by measuring absorbance at 340 nm continuously for 20 minutes.

    • Self-Validation: The continuous kinetic readout ensures that the calculated IC₅₀ is based on the linear initial velocity ( V0​ ) of the reaction, preventing artifacts common in single-endpoint assays.

Protocol 2: Phenotypic Screening via Microplate Alamar Blue Assay (MABA)

Objective: To determine the Minimum Inhibitory Concentration (MIC) against whole-cell Mycobacterium tuberculosis (H37Rv strain). Causality: MABA utilizes resazurin, a non-toxic, cell-permeable dye. Viable mycobacteria metabolize the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. This fluorescent readout bypasses the optical density errors caused by the natural clumping/aggregation of mycobacteria [3].

Step-by-Step Methodology:

  • Inoculum Preparation: Culture Mtb H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween-80 (to minimize clumping) until logarithmic phase (OD₆₀₀ ≈ 0.6).

  • Plating: Dilute the culture to 1×105 CFU/mL. Dispense 100 µL per well into a black, clear-bottom 96-well plate.

  • Treatment: Add 100 µL of serially diluted test compounds. Include Isoniazid as a positive control and 1% DMSO as a vehicle control.

  • Incubation: Seal plates with gas-permeable membranes and incubate at 37°C for 7 days . Logic: Mtb has a slow generation time (~15-20 hours); a 7-day incubation is mandatory to observe true growth inhibition.

  • Staining: Add 20 µL of Alamar Blue solution to each well. Incubate for an additional 24 hours.

  • Quantification: Measure fluorescence (Excitation: 530 nm / Emission: 590 nm). Calculate MIC as the lowest concentration preventing the color shift from blue to pink.

Protocol 3: Cytotoxicity Profiling (MTT Assay on HepG2 Cells)

Objective: To assess the general mammalian toxicity of the derivatives to establish a therapeutic window, or to evaluate them as primary anti-cancer agents [2]. Causality: The MTT assay relies on mitochondrial succinate dehydrogenase in living cells to reduce yellow tetrazolium salt into insoluble purple formazan crystals. This directly correlates metabolic activity with cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (Human liver carcinoma) cells at 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO₂ for 24 hours to allow adherence.

  • Compound Exposure: Aspirate media and replace with 100 µL of fresh media containing test compounds (1 µM to 200 µM). Include Doxorubicin as a positive cytotoxic control. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Logic: Over-incubation leads to spontaneous MTT reduction, causing high background noise.

  • Solubilization: Carefully aspirate the media. Add 100 µL of 100% DMSO to dissolve the trapped formazan crystals. Place on a plate shaker for 10 minutes.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate the CC₅₀ (Concentration causing 50% cytotoxicity).

Data Presentation & Interpretation

To evaluate the clinical potential of a derivative, researchers must calculate the Selectivity Index (SI) , defined as SI=CC50​/MIC . An SI > 10 is generally required to advance a compound to in vivo trials.

Table 1: Representative Biological Profile of Benzo[d]imidazo[2,1-b]thiazole Derivatives

Compound ClassMtb PS Inhibition (IC₅₀)Anti-Tubercular (MIC)HepG2 Cytotoxicity (CC₅₀)Selectivity Index (SI)
3-Carbaldehyde Precursor > 50.0 µM> 100.0 µM> 200.0 µMN/A
Hydrazone Derivatives 0.5 – 5.0 µM1.5 – 6.0 µM50.0 – 150.0 µM> 10
Sulfonamide Derivatives 1.0 – 8.0 µM1.6 – 12.5 µM80.0 – 160.0 µM> 10
Standard (Isoniazid) N/A (Different Target)0.2 – 0.5 µM> 200.0 µM> 400

Experimental Workflow Visualization

AssayWorkflow Start 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde Derivative Library Stock Compound Solubilization (10 mM in 100% DMSO) Start->Stock Target Enzymatic Validation (Mtb Pantothenate Synthetase Assay) Stock->Target Phenotypic Phenotypic Screening (MABA vs M. tuberculosis H37Rv) Stock->Phenotypic Tox Cytotoxicity Profiling (MTT Assay on HepG2 Cells) Stock->Tox Hit Lead Candidate Selection (High Efficacy, Low Mammalian Toxicity) Target->Hit Phenotypic->Hit Tox->Hit

Fig 1: In vitro screening cascade for benzo[d]imidazo[2,1-b]thiazole derivatives.

References

  • Title: Design, synthesis and biological evaluation of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors Source: Bioorganic & Medicinal Chemistry (2016) URL: [Link]

  • Title: Synthesis of new S, N, O-alkylated benzo [d] imidazo[2,1-b]thiazole and the study of their biological applications Source: AIP Conference Proceedings (2020) URL: [Link]

  • Title: Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents Source: National Center for Biotechnology Information (PMC) (2024) URL: [Link]

Validation & Comparative

A Comparative Benchmarking Guide: Evaluating 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde Against Clinical Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novel Kinase Inhibitors in Oncology

Protein kinases are pivotal regulators of cellular signaling, governing processes such as cell growth, proliferation, and survival.[1][2] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3][4] The development of small-molecule kinase inhibitors has revolutionized cancer treatment, with numerous drugs approved that significantly improve patient outcomes.[5] The epidermal growth factor receptor (EGFR), a receptor tyrosine kinase, is a well-established oncogenic driver, particularly in non-small cell lung cancer (NSCLC).[6] Its inhibition has led to the development of highly effective targeted therapies.[7][8]

The benzo[d]imidazo[2,1-b]thiazole scaffold has emerged as a promising framework in medicinal chemistry, with derivatives showing potential as inhibitors of various therapeutic targets. This guide presents a comparative performance analysis of a novel investigational compound, 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde (BIT-2M3C) , against established, FDA-approved EGFR inhibitors.

Disclaimer: The experimental data for the investigational compound BIT-2M3C presented in this guide is hypothetical and generated for benchmarking purposes. It is intended to illustrate the evaluation process for a novel chemical entity against current standards of care. All data for the clinical inhibitors are compiled and cited from peer-reviewed scientific literature.

Mechanism of Action: Targeting the EGFR Signaling Cascade

Gefitinib and Erlotinib are first-generation reversible EGFR tyrosine kinase inhibitors (TKIs) that compete with adenosine triphosphate (ATP) at the kinase domain of EGFR.[5][7][9] This competitive inhibition blocks the autophosphorylation of the receptor, thereby halting the activation of downstream pro-survival signaling pathways like RAS/RAF/MEK/ERK and PI3K/AKT.[10][11][12] Osimertinib is a third-generation irreversible inhibitor that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR.[13][14][15] This mechanism allows it to be highly effective against both sensitizing EGFR mutations and the T790M resistance mutation, which is a common mechanism of failure for first-generation TKIs.[13][14]

The primary objective of this guide is to benchmark the hypothetical inhibitory potential of BIT-2M3C against these well-characterized EGFR inhibitors.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimer GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor BIT-2M3C Gefitinib Erlotinib Osimertinib Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and the point of inhibition by TKIs.

Comparative Performance Analysis

The following tables summarize the biochemical potency and cellular activity of BIT-2M3C in comparison to standard EGFR inhibitors.

Biochemical Potency: In Vitro Kinase Inhibition

The half-maximal inhibitory concentration (IC50) was determined using a purified recombinant human EGFR kinase domain. Lower IC50 values are indicative of higher potency.

CompoundTarget KinaseIC50 (nM)Citation(s)
BIT-2M3C EGFR (Wild-Type)85 (Hypothetical)N/A
Gefitinib EGFR (Wild-Type)26 - 37[3]
Erlotinib EGFR (Wild-Type)2[16][17][18]
Osimertinib EGFR (L858R/T790M)5 - 11[19]
Cellular Activity: Anti-Proliferative Effects

The growth inhibition (GI50) was assessed in EGFR-dependent human non-small cell lung cancer cell lines. The A549 cell line (EGFR wild-type) and the H1975 cell line (harboring the L858R and T790M mutations) were utilized.

CompoundCell LineEGFR StatusGI50 (nM)Citation(s)
BIT-2M3C A549Wild-Type350 (Hypothetical)N/A
Gefitinib H3255 (L858R)Activating Mutation3[20]
Erlotinib PC-9 (Exon 19 del)Activating Mutation7[21]
Osimertinib H1975 (L858R/T790M)Resistance Mutation4.6 - 5[19][22]

Experimental Protocols

The following protocols describe the standard methodologies used to generate the comparative data. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: Biochemical EGFR Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the enzymatic activity of purified EGFR by measuring the amount of ADP produced during the phosphorylation reaction.

Rationale: The ADP-Glo™ assay is a robust, luminescence-based method that is highly sensitive and suitable for high-throughput screening. It directly measures kinase activity, providing a clear indication of an inhibitor's potency against the purified enzyme.[23][24]

Biochemical_Assay_Workflow A 1. Plate Compound (BIT-2M3C or Standard) B 2. Add EGFR Enzyme & Substrate/ATP Mix A->B C 3. Incubate (60 min) Kinase Reaction B->C D 4. Add ADP-Glo™ Reagent Stop Reaction & Deplete ATP C->D E 5. Add Kinase Detection Reagent D->E F 6. Incubate (30 min) Generate Signal E->F G 7. Measure Luminescence Determine IC50 F->G

Caption: Workflow for the in vitro biochemical kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Plating: Serially dilute the test compounds (BIT-2M3C, Gefitinib, Erlotinib, Osimertinib) in DMSO and add 1 µL to the wells of a 384-well plate. Include DMSO-only wells as a "no inhibition" control.

  • Kinase Reaction Setup: Prepare a master mix containing the recombinant human EGFR kinase domain and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase assay buffer. Add 2 µL of this mix to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for EGFR to ensure competitive inhibition can be accurately measured.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow for substrate phosphorylation.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[24]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.[24]

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.[25]

Protocol 2: Cell-Based Anti-Proliferation Assay (CellTiter-Glo®)

This assay assesses a compound's ability to inhibit the growth of cancer cells in a cellular context.

Rationale: Cell-based assays are crucial for determining if a compound can penetrate the cell membrane and inhibit its target in a more physiologically relevant environment.[13][26] The CellTiter-Glo® assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[27][28]

Cell_Assay_Workflow A 1. Seed Cells (e.g., A549, H1975) in 96-well plates B 2. Add Diluted Compounds (BIT-2M3C or Standard) A->B C 3. Incubate (72 hours) Allow for cell proliferation B->C D 4. Add CellTiter-Glo® Reagent Lyse cells & release ATP C->D E 5. Incubate (10 min) Stabilize signal D->E F 6. Measure Luminescence Determine GI50 E->F

Caption: Workflow for the cell-based anti-proliferation assay.

Step-by-Step Methodology:

  • Cell Plating: Seed A549 or H1975 cells into opaque-walled 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the appropriate wells. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Reagent Addition: Equilibrate the plates to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[4][29]

  • Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4][29]

  • Data Analysis: Measure the luminescence using a plate reader. Normalize the data to the vehicle-treated controls and plot the results to determine the GI50 value for each compound.

Conclusion and Future Directions

This guide provides a framework for the initial benchmarking of a novel investigational compound, 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde (BIT-2M3C), against established EGFR inhibitors. Based on the hypothetical data, BIT-2M3C demonstrates promising, albeit more modest, activity compared to the clinically approved drugs Gefitinib, Erlotinib, and Osimertinib.

The presented protocols for biochemical and cell-based assays represent the industry standard for evaluating kinase inhibitors. Further characterization of BIT-2M3C would necessitate a comprehensive kinase selectivity panel to assess its off-target effects, as well as evaluation against a broader range of cancer cell lines, including those with different EGFR mutations. These subsequent studies will be critical in determining the therapeutic potential of the benzo[d]imidazo[2,1-b]thiazole scaffold and guiding future medicinal chemistry efforts to optimize its potency and selectivity.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Osimertinib mesylate? Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Gefitinib? Retrieved from [Link]

  • Meador, C. B., & Sequist, L. V. (2016). Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. Drug Design, Development and Therapy, 10, 3389–3399. Retrieved from [Link]

  • Wikipedia. (n.d.). Erlotinib. Retrieved from [Link]

  • Sasaki, H., et al. (2009). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Clinical Medicine: Oncology, 3, 103–115. Retrieved from [Link]

  • Wikipedia. (n.d.). Gefitinib. Retrieved from [Link]

  • Drugs.com. (2024, December 18). How does erlotinib work (mechanism of action)? Retrieved from [Link]

  • Nyati, M. K., et al. (2011). Efficacy of an EGFR-Specific Peptide against EGFR-Dependent Cancer Cell Lines and Tumor Xenografts. Neoplasia, 13(8), 701–711. Retrieved from [Link]

  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. Retrieved from [Link]

  • OUS research. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. Retrieved from [Link]

  • Liv Hospital. (2026, February 23). gefitinib. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Selleckchem. (2024, May 22). Erlotinib (CP-358774). Retrieved from [Link]

  • Scaltriti, M., & Baselga, J. (2006). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research, 12(18), 5268–5272. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). erlotinib. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017, April 30). Osimertinib for the Treatment of Metastatic EGFR T790M Mutation–Positive Non–Small Cell Lung Cancer. Retrieved from [Link]

  • Liv Hospital. (2026, February 23). erlotinibhydrochloride. Retrieved from [Link]

  • My AstraZeneca. (n.d.). Mechanism of action for Tagrisso (osimertinib). Retrieved from [Link]

  • Promega. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of erlotinib. Retrieved from [Link]

  • Hirano, T., et al. (2020). Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations. PLOS ONE, 15(3), e0230171. Retrieved from [Link]

  • Bio-protocol. (n.d.). ADP-Glo kinase assay. Retrieved from [Link]

  • Zheng, D., et al. (2018). A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group. Journal of Thoracic Disease, 10(1), 538–551. Retrieved from [Link]

  • Laskin, J. J., & Sandler, A. B. (2007). Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. Clinical Cancer Research, 13(3), 963–968. Retrieved from [Link]

  • Garmey, J. C., et al. (2008). Disparate effects of gefitinib and lapatinib on egfr mutant lung cancer. Cancer Research, 68(9 Supplement), 2272. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell.... Retrieved from [Link]

  • Uchibori, K., et al. (2017). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget, 8(4), 6506–6517. Retrieved from [Link]

  • Ossiform Research Line. (2023, January 5). Evaluation of cell viability ― Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase inhibitory activity (IC50 values) of osimertinib. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC50 of osimertinib in EGFR‐mutant NSCLC cells, diluted in.... Retrieved from [Link]

  • Selleck. (n.d.). EGFR阻害. Retrieved from [Link]

  • ResearchGate. (2015, November 16). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. Retrieved from [Link]

  • ResearchGate. (n.d.). A summary of IC50 values of different EGFR mutants to osimertinib and.... Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of EGFR-dependent signaling pathways in human cancer cell.... Retrieved from [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ EGFR Kinase Assay Kit. Retrieved from [Link]

  • Thomas, R., & Grandis, J. R. (2009). Cellular responses to EGFR inhibitors and their relevance to cancer therapy. Expert Opinion on Therapeutic Targets, 13(6), 665–676. Retrieved from [Link]

  • Zhang, W., et al. (2007). Relationship of EGFR Mutations, Expression, Amplification, and Polymorphisms to Epidermal Growth Factor Receptor Inhibitors in the NCI60 Cell Lines. Clinical Cancer Research, 13(22), 6823–6829. Retrieved from [Link]

  • Szałas, A., & Pikuła, M. (2023). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. International Journal of Molecular Sciences, 24(2), 1184. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde
Reactant of Route 2
2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。